![molecular formula C17H22FNO B1532711 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime CAS No. 946386-33-0](/img/structure/B1532711.png)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime
Vue d'ensemble
Description
“1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one” is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.2334 . The IUPAC Standard InChI for this compound is InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 .
Molecular Structure Analysis
The chemical structure of “1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one” are not available in the sources I found .Applications De Recherche Scientifique
Beckmann Rearrangement and Transformation Studies
The Beckmann rearrangement of related oxime compounds has been explored, providing insights into their transformation under acid catalysis. For instance, studies have shown that sulfuric acid can lead to the selective formation of specific azabicyclooctanones, indicating potential applications in synthetic organic chemistry and the production of specialized chemicals (Koval’skaya, Kozlov, & Shavyrin, 2004).
Crystal Structure Analysis
Investigations into the crystal structures of these compounds, such as the enolized form of related camphor derivatives, help understand their physical and chemical properties. This knowledge aids in their application in material science and molecular design (Niemeyer & Gan, 2005).
Coordination Chemistry and Conformational Analysis
The coordination of these compounds with metals, such as in triosmium clusters, has been studied for their potential in catalysis and materials science. The structural and conformational analyses of these complexes offer insights into designing new materials with desired properties (Korenev et al., 2007).
Fluorescence Probe Development
The development of fluorescent probes based on camphor-derived oximes for tracking hypochlorous acid in vivo and in vitro demonstrates their application in biochemistry and medical diagnostics. These compounds' selectivity and sensitivity make them suitable for biological imaging and environmental monitoring (Wang et al., 2022).
Antiviral Applications
Compounds containing the 1,7,7-trimethylbicyclo[2.2.1]heptane fragment have shown potential as antiviral agents, particularly against the influenza virus. The inhibitory activity and the mechanism of action studies of these compounds highlight their significance in developing new antiviral drugs (Sokolova et al., 2021).
Propriétés
IUPAC Name |
(E)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c1-16(2)13-8-9-17(16,3)15(10-13)19-20-11-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3/b19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJRVNPEQYTUIW-XDJHFCHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC3=CC=C(C=C3)F)C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/OCC3=CC=C(C=C3)F)/C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



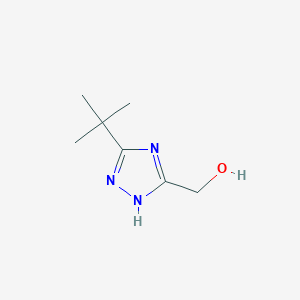
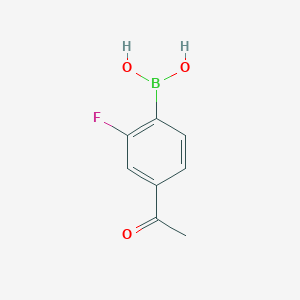
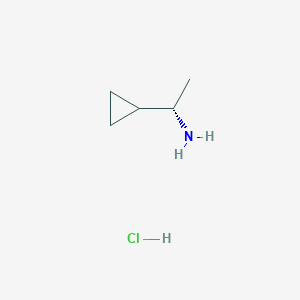
![Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1532633.png)
![6-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B1532636.png)
![4-[2-(Trimethylsilyl)ethyl]aniline](/img/structure/B1532638.png)

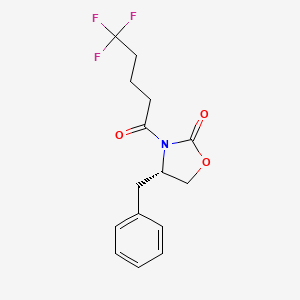
![4-[2-(4-Chlorophenyl)ethoxy]benzoic acid](/img/structure/B1532642.png)
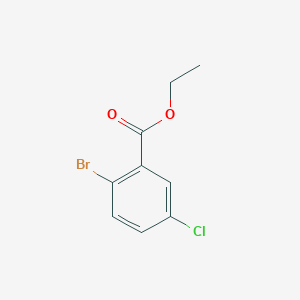
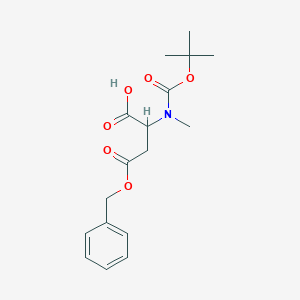
![8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B1532646.png)
methanone](/img/structure/B1532648.png)
![methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride](/img/structure/B1532651.png)